Nortriptyline-d3 Hydrochloride

説明

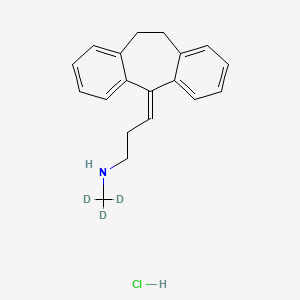

Structure

3D Structure of Parent

特性

IUPAC Name |

3-(2-tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,11,13-hexaenylidene)-N-(trideuteriomethyl)propan-1-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21N.ClH/c1-20-14-6-11-19-17-9-4-2-7-15(17)12-13-16-8-3-5-10-18(16)19;/h2-5,7-11,20H,6,12-14H2,1H3;1H/i1D3; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHAYBENGXDALFF-NIIDSAIPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCCC=C1C2=CC=CC=C2CCC3=CC=CC=C31.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])NCCC=C1C2=CC=CC=C2CCC3=CC=CC=C31.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70662159 | |

| Record name | 3-(10,11-Dihydro-5H-dibenzo[a,d][7]annulen-5-ylidene)-N-(~2~H_3_)methylpropan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70662159 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

302.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

203784-52-5, 136765-48-5 | |

| Record name | 3-(10,11-Dihydro-5H-dibenzo[a,d][7]annulen-5-ylidene)-N-(~2~H_3_)methylpropan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70662159 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 203784-52-5 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 136765-48-5 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide on the Synthesis and Characterization of Nortriptyline-d3 Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of Nortriptyline-d3 Hydrochloride (NT-d3 HCl), an isotopically labeled version of the tricyclic antidepressant Nortriptyline. Due to its use as an internal standard in pharmacokinetic and bioequivalence studies, the precise synthesis and thorough characterization of this compound are of significant importance in drug development and clinical analysis.

Introduction

Nortriptyline is a second-generation tricyclic antidepressant used in the treatment of major depression.[1] It is the primary active metabolite of amitriptyline.[1] Nortriptyline-d3 Hydrochloride is a stable isotope-labeled analog of nortriptyline hydrochloride where the three hydrogen atoms of the N-methyl group are replaced with deuterium. This isotopic labeling makes it an ideal internal standard for quantitative analysis by mass spectrometry-based methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), in biological matrices.[2]

Synthesis of Nortriptyline-d3 Hydrochloride

The most common and efficient method for the synthesis of Nortriptyline-d3 Hydrochloride involves the N-alkylation of its precursor, desmethylnortriptyline, with a deuterated methylating agent, followed by conversion to the hydrochloride salt.

Synthetic Pathway

The synthesis proceeds in two main steps:

-

N-methylation: A secondary amine (desmethylnortriptyline) is reacted with a deuterated methylating agent (e.g., iodomethane-d3) to form the tertiary amine (Nortriptyline-d3).

-

Salt Formation: The resulting free base is then treated with hydrochloric acid to yield the stable hydrochloride salt.

Experimental Protocol: N-methylation of Desmethylnortriptyline

Materials:

-

Desmethylnortriptyline

-

Iodomethane-d3 (CD3I)

-

Potassium carbonate (K2CO3), anhydrous

-

Acetone, anhydrous

-

Dichloromethane

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous sodium sulfate

-

Hydrochloric acid solution (e.g., 2 M in diethyl ether or as anhydrous gas)

-

Diethyl ether, anhydrous

-

Hexane

Procedure:

-

To a solution of desmethylnortriptyline (1.0 equivalent) in anhydrous acetone, add anhydrous potassium carbonate (2.0 equivalents).

-

Stir the suspension at room temperature for 15 minutes.

-

Add iodomethane-d3 (1.2 equivalents) dropwise to the reaction mixture.

-

Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed.

-

After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.

-

Concentrate the filtrate under reduced pressure to obtain the crude Nortriptyline-d3 free base.

Experimental Protocol: Purification and Salt Formation

Procedure:

-

Dissolve the crude product in dichloromethane and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude Nortriptyline-d3 can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of methanol in dichloromethane).

-

Dissolve the purified Nortriptyline-d3 free base in anhydrous diethyl ether.

-

Slowly add a solution of hydrochloric acid (e.g., 2 M in diethyl ether) or bubble anhydrous hydrogen chloride gas through the solution while stirring.

-

The Nortriptyline-d3 Hydrochloride will precipitate as a white solid.

-

Collect the solid by filtration, wash with cold diethyl ether and hexane, and dry under vacuum to yield the final product.

Characterization of Nortriptyline-d3 Hydrochloride

Thorough characterization is essential to confirm the identity, purity, and isotopic enrichment of the synthesized Nortriptyline-d3 Hydrochloride.

Physical and Chemical Properties

| Property | Value |

| Chemical Formula | C₁₉H₁₈D₃N·HCl |

| Molecular Weight | 302.86 g/mol |

| Appearance | White to off-white solid |

| Solubility | Soluble in methanol, ethanol, and water |

Spectroscopic Analysis

Mass spectrometry is a critical tool to confirm the incorporation of deuterium atoms. The molecular ion peak in the mass spectrum of Nortriptyline-d3 will be shifted by +3 m/z units compared to the non-deuterated standard.

-

Expected [M+H]⁺ for Nortriptyline-d3: ~267.2 m/z

-

Expected [M+H]⁺ for Nortriptyline: ~264.2 m/z

The fragmentation pattern in MS/MS analysis will also show characteristic shifts for fragments containing the deuterated N-methyl group. For instance, a prominent fragment in the MS/MS of nortriptyline results from the loss of the side chain. The mass of this fragment will be identical for both labeled and unlabeled compounds, while fragments retaining the deuterated methyl group will show a +3 Da shift.[2]

-

¹H NMR: The most significant difference in the ¹H NMR spectrum of Nortriptyline-d3 HCl compared to its non-deuterated counterpart will be the absence of the singlet corresponding to the N-methyl protons (typically around 2.5-3.0 ppm). All other proton signals of the tricyclic ring system and the propyl side chain should remain largely unchanged in their chemical shifts and coupling patterns.

-

¹³C NMR: The ¹³C NMR spectrum will show a characteristic triplet for the deuterated methyl carbon (N-CD₃) due to coupling with deuterium (spin I=1). The chemical shift of this carbon will be similar to the N-CH₃ carbon in the non-deuterated compound, but the signal will be split and have a lower intensity.

The IR spectrum of Nortriptyline-d3 HCl will be very similar to that of the non-deuterated compound.[3] The most notable difference will be the presence of C-D stretching vibrations, which appear at a lower frequency (around 2200-2000 cm⁻¹) compared to C-H stretching vibrations (around 3000-2800 cm⁻¹).

Chromatographic Purity

The purity of the synthesized Nortriptyline-d3 Hydrochloride should be assessed by high-performance liquid chromatography (HPLC) with UV or mass spectrometric detection. A typical reversed-phase HPLC method can be employed.

| Parameter | Condition |

| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase | A mixture of acetonitrile and a suitable buffer (e.g., phosphate buffer) |

| Detection | UV at a suitable wavelength (e.g., 239 nm) or MS detection |

| Flow Rate | Typically 1.0 mL/min |

| Column Temperature | Ambient or controlled (e.g., 30 °C) |

The purity should typically be ≥98% for use as an analytical standard.

Experimental Workflow Visualization

Conclusion

This technical guide outlines a robust and reliable methodology for the synthesis and characterization of Nortriptyline-d3 Hydrochloride. The described synthetic route via N-methylation of desmethylnortriptyline with a deuterated reagent is a common and effective strategy for introducing stable isotopes into drug molecules. The detailed characterization protocols, including mass spectrometry, NMR and IR spectroscopy, and chromatographic analysis, are crucial for ensuring the quality and suitability of the final product for its intended use as an internal standard in demanding analytical applications.

References

An In-depth Technical Guide to the Physicochemical Properties of Nortriptyline-d3 Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nortriptyline-d3 Hydrochloride is a deuterated analog of Nortriptyline Hydrochloride, a tricyclic antidepressant. Its primary application is as an internal standard in pharmacokinetic and bioequivalence studies, where its distinct mass allows for precise quantification of the non-deuterated parent drug. This technical guide provides a comprehensive overview of the core physicochemical properties of Nortriptyline-d3 Hydrochloride, including its molecular structure, melting point, solubility, and isotopic purity. Detailed experimental protocols for the determination of these properties are provided, alongside a discussion of the known crystalline polymorphic forms of nortriptyline hydrochloride. This document is intended to serve as a valuable resource for researchers and professionals engaged in drug development and analytical chemistry.

Physicochemical Properties

The fundamental physicochemical characteristics of Nortriptyline-d3 Hydrochloride are summarized in the tables below. These properties are critical for its handling, formulation, and analytical applications.

Table 1: General Physicochemical Properties

| Property | Value | Source(s) |

| Chemical Name | 3-(10,11-Dihydro-5H-dibenzo[a,d]cyclohepten-5-ylidene)-N-(methyl-d3)-1-propanamine hydrochloride | N/A |

| Molecular Formula | C₁₉H₁₈D₃ClN | [1][2] |

| Molecular Weight | 302.86 g/mol | [1][2] |

| CAS Number | 203784-52-5 | [1][2] |

| Appearance | White to off-white crystalline solid | [1][2] |

| Melting Point | 213-215 °C | [1] |

| Storage | -20°C, protected from light | [1][2] |

Table 2: Solubility Profile

| Solvent | Solubility | Notes | Source(s) |

| Methanol | Slightly soluble | N/A | [1] |

| Water | Slightly soluble | Sonication may be required | [1] |

| Ethanol | Soluble | For non-deuterated form | [3] |

| Chloroform | Freely soluble | For non-deuterated form | [3] |

| Phosphate Buffer (pH 6.8) | Soluble | For non-deuterated form | [4] |

| Diethyl Ether | Practically insoluble | For non-deuterated form | [3] |

Table 3: Isotopic and Chemical Purity

| Parameter | Specification | Source(s) |

| Isotopic Purity (d3) | ≥ 98 atom % D | [5] |

| Chemical Purity | ≥ 98% | [5] |

Experimental Protocols

Detailed methodologies for the determination of key physicochemical properties are outlined below.

Melting Point Determination

The melting point of Nortriptyline-d3 Hydrochloride is determined using the capillary method.[4][6]

-

Apparatus: A calibrated melting point apparatus equipped with a heating block and a viewing lens.

-

Procedure:

-

A small amount of the finely powdered, dry sample is packed into a thin-walled capillary tube, sealed at one end, to a height of 2-4 mm.

-

The capillary tube is placed in the heating block of the apparatus.

-

The sample is heated at a rapid rate (10-20 °C/minute) to determine an approximate melting range.

-

The apparatus is allowed to cool to at least 20 °C below the approximate melting point.

-

A fresh sample is prepared and heated at a slower rate (1-2 °C/minute) through the expected melting range.

-

The temperature at which the first droplet of liquid appears is recorded as the beginning of the melting range, and the temperature at which the entire sample becomes liquid is recorded as the end of the melting range.

-

Solubility Assessment (Shake-Flask Method)

The equilibrium solubility is determined using the shake-flask method.[5][7][8]

-

Apparatus: Orbital shaker with temperature control, centrifuge, and a suitable analytical system (e.g., HPLC-UV).

-

Procedure:

-

An excess amount of Nortriptyline-d3 Hydrochloride is added to a known volume of the solvent (e.g., water, methanol) in a sealed flask.

-

The flask is placed in an orbital shaker maintained at a constant temperature (e.g., 25 °C or 37 °C).

-

The mixture is agitated for a sufficient period to reach equilibrium (typically 24-72 hours). Aliquots can be taken at different time points (e.g., 24, 48, 72 hours) to ensure equilibrium has been reached.

-

The suspension is then centrifuged to separate the undissolved solid.

-

A sample of the clear supernatant is carefully removed, diluted as necessary, and analyzed by a validated HPLC-UV method to determine the concentration of the dissolved compound.

-

Isotopic Purity Determination by Mass Spectrometry

High-resolution mass spectrometry (HRMS) is employed to determine the isotopic purity of Nortriptyline-d3 Hydrochloride.[2][9][10]

-

Apparatus: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled with an appropriate ionization source (e.g., Electrospray Ionization - ESI).

-

Procedure:

-

A dilute solution of the sample is prepared in a suitable solvent (e.g., methanol/water).

-

The solution is infused directly into the mass spectrometer or injected via an LC system.

-

A full-scan mass spectrum is acquired in positive ion mode, focusing on the m/z region of the protonated molecule [M+H]⁺.

-

The relative intensities of the isotopic peaks corresponding to the unlabeled (d0), partially deuterated (d1, d2), and fully deuterated (d3) species are measured.

-

The isotopic purity is calculated based on the relative abundance of the d3 isotopologue compared to the sum of all related isotopologues. Corrections for the natural abundance of ¹³C may be applied for higher accuracy.

-

pKa Value

The pKa of the secondary amine in nortriptyline is approximately 9.7.[11] For Nortriptyline-d3 Hydrochloride, the pKa value is expected to be very similar. The substitution of hydrogen with deuterium on the N-methyl group is not anticipated to significantly alter the acidity of the protonated amine due to the small secondary isotope effect on acid-base equilibria. Therefore, for practical purposes in drug development and formulation, the pKa of unlabeled nortriptyline can be used as a close approximation.

Synthesis

The synthesis of Nortriptyline-d3 Hydrochloride typically involves the N-demethylation of Amitriptyline followed by N-methylation using a deuterated methylating agent. A general synthetic approach is outlined below.

A plausible synthetic route starts from nortriptyline, which is reacted with a deuterated methylating agent, such as iodomethane-d3 (CD₃I) or dimethyl-d6 sulfate ((CD₃)₂SO₄), in the presence of a base to yield the free base of Nortriptyline-d3. Subsequent treatment with hydrochloric acid affords the hydrochloride salt.[12]

Crystalline Structure and Polymorphism

-

Form α: Crystallizes in the monoclinic P2/c space group. This form is thermodynamically more stable.

-

Form β: Crystallizes in the monoclinic P2₁/c space group.

The existence of polymorphs can have significant implications for the physicochemical properties of the solid, including solubility, dissolution rate, and stability. Therefore, characterization of the solid-state form of Nortriptyline-d3 Hydrochloride is crucial for its use as a reference standard. X-ray powder diffraction (XRPD) and differential scanning calorimetry (DSC) are key techniques for identifying and differentiating between these polymorphic forms.

Conclusion

This technical guide has provided a detailed overview of the essential physicochemical properties of Nortriptyline-d3 Hydrochloride. The data presented, along with the described experimental protocols, offer a solid foundation for researchers and drug development professionals working with this stable-labeled internal standard. Understanding these properties is paramount for ensuring the accuracy and reliability of analytical methods and for the proper handling and storage of this important research chemical. The potential for polymorphism, as seen in the non-deuterated analogue, highlights the need for careful solid-state characterization.

References

- 1. A structural powder diffraction study of two polymorphic forms of nortriptyline hydrochloride - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. ClinPGx [clinpgx.org]

- 4. Determination of Melting Point [unacademy.com]

- 5. who.int [who.int]

- 6. mt.com [mt.com]

- 7. Equilibrium Solubility Assays Protocol | AxisPharm [axispharm.com]

- 8. lup.lub.lu.se [lup.lub.lu.se]

- 9. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 10. researchgate.net [researchgate.net]

- 11. ncbi.nlm.nih.gov [ncbi.nlm.nih.gov]

- 12. chembk.com [chembk.com]

An In-depth Technical Guide to the Core Mechanism of Nortriptyline-d3 Hydrochloride as an Internal Standard

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of quantitative bioanalysis, particularly within pharmaceutical research and therapeutic drug monitoring, the precision and accuracy of analytical measurements are paramount. The quantification of analytes in complex biological matrices is often susceptible to variations arising from sample preparation, chromatographic separation, and mass spectrometric detection. To mitigate these variables, the use of an internal standard (IS) is a well-established practice. The "gold standard" among internal standards is a stable isotope-labeled (SIL) version of the analyte.[1] Nortriptyline-d3 Hydrochloride (Nortriptyline-d3 HCl), a deuterated analog of the tricyclic antidepressant nortriptyline, exemplifies such a standard. Its application is critical for the accurate quantification of nortriptyline and its parent compound, amitriptyline, in clinical and forensic toxicology.[2][3]

This technical guide provides an in-depth exploration of the core mechanism by which Nortriptyline-d3 HCl functions as an internal standard in mass spectrometry-based assays. It details the underlying principles, experimental protocols, and data interpretation, offering a comprehensive resource for professionals in drug development and analytical science.

Core Mechanism of Action: Isotope Dilution Mass Spectrometry

The utility of Nortriptyline-d3 HCl as an internal standard is rooted in the principle of isotope dilution mass spectrometry (IDMS). This technique relies on the addition of a known quantity of an isotopically enriched compound (the internal standard) to a sample before any processing steps.[4] Because the SIL-IS is chemically and physically almost identical to the endogenous analyte, it experiences the same behavior and potential for loss throughout the entire analytical workflow—from extraction to detection.[4][5]

Nortriptyline-d3 contains three deuterium atoms in place of three hydrogen atoms on the N-methyl group.[6] This substitution results in a mass shift of +3 Daltons compared to the unlabeled nortriptyline, making it easily distinguishable by a mass spectrometer. However, this small change has a negligible effect on its chemical properties, such as polarity, pKa, and extraction efficiency.[4]

The core mechanism can be broken down into three key areas of compensation:

-

Sample Preparation and Extraction: During sample processing steps like protein precipitation or solid-phase extraction, physical loss of the analyte is almost inevitable. Because Nortriptyline-d3 co-behaves with native nortriptyline, any loss incurred will affect both compounds proportionally.[3][5]

-

Chromatographic Co-elution: In liquid chromatography (LC), Nortriptyline-d3 co-elutes with nortriptyline, meaning they have virtually the same retention time.[5] This is crucial for correcting matrix effects that can vary over the course of a chromatographic run.

-

Mass Spectrometric Ionization: Matrix effects—the suppression or enhancement of ionization due to co-eluting matrix components—are a major challenge in bioanalysis.[7] Since the analyte and the IS elute from the LC column simultaneously and have the same ionization efficiency, they are affected by matrix interferences to the same degree.

By measuring the peak area ratio of the analyte to the internal standard, these variations are effectively normalized. The final concentration is determined from a calibration curve prepared with known concentrations of the analyte and a constant concentration of the internal standard.

Physicochemical Properties

The structural similarity between nortriptyline and its deuterated analog is fundamental to its function as an internal standard.

| Property | Nortriptyline | Nortriptyline-d3 Hydrochloride |

| Chemical Structure | 3-(10,11-dihydro-5H-dibenzo[a,d]cyclohepten-5-ylidene)-N-methyl-1-propanamine[8] | 3-(10,11-Dihydro-5H-dibenzo[a,d] cyclohepten-5-ylidene)-N-trideuteromethyl-1-propanamine hydrochloride[6] |

| Molecular Formula | C₁₉H₂₁N[8] | C₁₉H₁₈D₃N·HCl[6] |

| Molecular Weight | 263.4 g/mol [8] | 302.86 g/mol [6] |

| CAS Number | 72-69-5 | 203784-52-5[9] |

Experimental Protocols

A robust and validated bioanalytical method is crucial for reliable quantification. The following sections outline a typical experimental workflow for the determination of nortriptyline in human plasma using Nortriptyline-d3 HCl as an internal standard, primarily by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[10]

Sample Preparation: Protein Precipitation

Protein precipitation is a common, rapid, and effective method for extracting small molecules from biological matrices like plasma or serum.[3][10]

-

Aliquoting: Transfer a small volume (e.g., 50-100 µL) of the plasma sample (calibration standard, quality control, or unknown) into a microcentrifuge tube.

-

Internal Standard Spiking: Add a small volume of a chilled organic solvent mixture (e.g., Methanol:Acetonitrile, 3:1, v/v) that contains a known concentration of the Nortriptyline-d3 HCl internal standard.[10] The typical ratio is three to four parts solvent to one part plasma.[3][10]

-

Precipitation: Vortex the mixture vigorously for approximately 1 minute to ensure thorough mixing and to precipitate the plasma proteins.[10]

-

Centrifugation: Centrifuge the samples at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.[10]

-

Supernatant Transfer: Carefully transfer the clear supernatant to a clean vial or 96-well plate for LC-MS/MS analysis.[3][10]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Parameters

The following table summarizes typical starting parameters for an LC-MS/MS method for nortriptyline analysis. These parameters should be optimized for the specific instrumentation used.

| Parameter | Typical Value |

| LC System | UPLC or HPLC System[10] |

| Column | C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)[11] |

| Mobile Phase A | 0.1% Formic Acid in Water or Ammonium Acetate buffer[12] |

| Mobile Phase B | Acetonitrile or Methanol[12] |

| Flow Rate | 0.3 - 0.6 mL/min |

| Injection Volume | 5 - 10 µL |

| Column Temperature | 40 - 45 °C[13] |

| MS System | Triple Quadrupole Mass Spectrometer |

| Ionization Mode | Electrospray Ionization Positive (ESI+)[11] |

| Detection Mode | Multiple Reaction Monitoring (MRM) |

Data Presentation and Interpretation

The output from the LC-MS/MS is a chromatogram showing the signal intensity over time. In MRM mode, the instrument is set to monitor specific precursor-to-product ion transitions for both the analyte and the internal standard.

Quantitative Data Summary

Method validation ensures the assay is fit for its intended purpose. The table below presents typical performance characteristics for a validated method.

| Parameter | Typical Performance Data |

| Linearity Range | 0.5 - 400 ng/mL[3][11] |

| Correlation Coefficient (r²) | > 0.999[11] |

| Lower Limit of Quantification (LLOQ) | 0.5 ng/mL[11] |

| Retention Time (Nortriptyline & IS) | ~2.59 min (co-eluting)[11] |

| Intra- and Inter-day Precision (%CV) | < 15% |

| Accuracy (%RE) | Within ±15% |

| MRM Transition (Nortriptyline) | e.g., m/z 264.2 → 233.1 |

| MRM Transition (Nortriptyline-d3) | e.g., m/z 267.2 → 236.1 |

Note: Specific MRM transitions may vary slightly based on instrument tuning and fragmentation patterns.

Quantification Example

The concentration of nortriptyline in an unknown sample is calculated by first determining the peak area ratio of the analyte to the internal standard. This ratio is then applied to the linear regression equation derived from the calibration curve.

Calibration Curve Equation: y = mx + c Where:

-

y = Peak Area Ratio (Analyte / IS)

-

m = Slope of the curve

-

x = Concentration of the Analyte

-

c = y-intercept

Calculation: Concentration (x) = (Peak Area Ratio (y) - c) / m

Conclusion

Nortriptyline-d3 Hydrochloride serves as an exemplary internal standard for the quantitative analysis of nortriptyline in complex biological fluids. Its core mechanism—grounded in the principles of isotope dilution—allows it to meticulously track the analyte through every stage of the analytical process. By co-eluting and responding identically to matrix-induced ionization effects, it effectively normalizes variability, thereby correcting for sample loss and signal fluctuations.[4][5] The use of Nortriptyline-d3 HCl in validated LC-MS/MS methods ensures the generation of highly accurate, precise, and reliable data, which is indispensable for therapeutic drug monitoring, pharmacokinetic studies, and forensic applications.[10] This makes it an essential tool for researchers and scientists in the field of drug development and analysis.

References

- 1. benchchem.com [benchchem.com]

- 2. cerilliant.com [cerilliant.com]

- 3. benchchem.com [benchchem.com]

- 4. resolvemass.ca [resolvemass.ca]

- 5. texilajournal.com [texilajournal.com]

- 6. Lipomed | Analytical Reference Standards. Nortriptyline-D3.HCl [shop2.lipomed-shop.com]

- 7. myadlm.org [myadlm.org]

- 8. Nortriptyline | C19H21N | CID 4543 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Nortriptyline-d3 hydrochloride | C19H22ClN | CID 45040130 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. Practical liquid chromatography-tandem mass spectrometry method for the simultaneous quantification of amitriptyline, nortriptyline and their hydroxy metabolites in human serum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

Navigating the Isotopic Landscape: A Technical Guide to Deuterium Labeling in Nortriptyline

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core principles and applications of deuterium labeling in the tricyclic antidepressant nortriptyline. By replacing specific hydrogen atoms with their heavier isotope, deuterium, researchers can unlock valuable insights into the drug's metabolism, pharmacokinetics, and analytical quantification. This guide provides a comprehensive overview of the synthesis, metabolic pathways, and analytical methodologies related to deuterium-labeled nortriptyline, complete with detailed experimental protocols and quantitative data to support advanced research and development.

Introduction to Deuterium Labeling in Drug Development

Deuterium, a stable isotope of hydrogen, possesses a neutron in its nucleus in addition to a proton, nearly doubling its atomic mass. This seemingly subtle difference can have a profound impact on the chemical and biological properties of a molecule. In pharmaceutical sciences, the substitution of hydrogen with deuterium at specific molecular positions, a process known as deuterium labeling or deuteration, has emerged as a powerful tool.[1]

The increased mass of deuterium leads to a stronger carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond. This phenomenon, known as the kinetic isotope effect (KIE), can significantly slow down metabolic reactions that involve the cleavage of this bond.[2][3] Consequently, deuterated compounds may exhibit altered pharmacokinetic profiles, such as reduced metabolic clearance and extended half-life, potentially leading to improved therapeutic efficacy and safety profiles.[1]

For nortriptyline, a secondary amine tricyclic antidepressant, deuterium labeling primarily serves two critical purposes:

-

Internal Standard for Bioanalysis: Deuterium-labeled nortriptyline, most commonly nortriptyline-d3, is widely used as an internal standard in quantitative bioanalytical methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).[4][5] Its near-identical chemical properties to the unlabeled drug ensure similar behavior during sample preparation and analysis, while its distinct mass allows for separate detection, enabling accurate and precise quantification of nortriptyline in complex biological matrices like plasma and serum.[4]

-

Metabolic and Pharmacokinetic Investigations: Studying the metabolism and pharmacokinetics of deuterated nortriptyline can provide valuable insights into its biotransformation pathways and the impact of isotopic substitution on its disposition in the body.[6]

Synthesis of Deuterium-Labeled Nortriptyline

While detailed, step-by-step proprietary synthesis protocols for commercially available deuterium-labeled nortriptyline are not always publicly disclosed, the general principle involves introducing deuterium atoms at specific, metabolically stable positions. For nortriptyline-d3, the deuterium atoms are typically located on the N-methyl group.

A common strategy for synthesizing N-trideuteromethyl-nortriptyline (nortriptyline-d3) involves the N-methylation of its precursor, desmethylnortriptyline, using a deuterated methylating agent, such as trideuteriomethyl iodide (CD₃I) or deuterated formaldehyde (CD₂O) in the presence of a reducing agent.

Conceptual Synthesis Pathway:

Caption: Conceptual synthesis of Nortriptyline-d3.

This process ensures the stable incorporation of three deuterium atoms onto the methylamino group of the nortriptyline molecule.

Metabolic Pathways of Nortriptyline

Nortriptyline is extensively metabolized in the liver, primarily by the cytochrome P450 (CYP) enzyme system.[7] Understanding these pathways is crucial for interpreting pharmacokinetic data and predicting potential drug-drug interactions. The major metabolic transformations include hydroxylation and, to a lesser extent, N-demethylation.

The primary metabolic pathway is the 10-hydroxylation of the dibenzocycloheptene ring, a reaction predominantly catalyzed by the polymorphic enzyme CYP2D6 .[8] This results in the formation of the active metabolite, 10-hydroxynortriptyline, which exists as two stereoisomers, (E)- and (Z)-10-hydroxynortriptyline.[7] Further metabolism can occur through glucuronide conjugation of the hydroxyl group.

A minor pathway involves N-demethylation, converting nortriptyline to its primary amine metabolite, desmethylnortriptyline. This reaction is mediated by several CYP isoforms, including CYP2C19 and CYP1A2.[7]

The introduction of deuterium on the N-methyl group (nortriptyline-d3) is not expected to significantly alter the primary hydroxylation pathway catalyzed by CYP2D6. However, it may slightly decrease the rate of N-demethylation due to the kinetic isotope effect.

References

- 1. Deuterium: Slowing Metabolism One C–H Bond At A Time - Ingenza [ingenza.com]

- 2. Kinetic Deuterium Isotope Effects in Cytochrome P450 Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Kinetic Deuterium Isotope Effects in Cytochrome P450 Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. Quantitative determination of amitriptyline and its principal metabolite, nortriptyline, by GLC-chemical ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. chembk.com [chembk.com]

- 7. ClinPGx [clinpgx.org]

- 8. Nortriptyline E-10-hydroxylation in vitro is mediated by human CYP2D6 (high affinity) and CYP3A4 (low affinity): implications for interactions with enzyme-inducing drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: Certificate of Analysis for Nortriptyline-d3 Hydrochloride

Introduction

Nortriptyline-d3 Hydrochloride is the isotope-labeled form of Nortriptyline, a second-generation tricyclic antidepressant.[1] In this molecule, three hydrogen atoms on the N-methyl group are replaced with deuterium (d3). This stable isotope labeling makes it an invaluable tool for researchers, particularly as a high-precision internal standard in mass spectrometry-based quantitative analysis.[1] It is widely used in clinical toxicology, forensic analysis, and pharmacokinetic studies to accurately determine levels of nortriptyline in biological samples.[1][2]

A Certificate of Analysis (CofA) is a critical document that provides verified, quantitative, and qualitative data about a specific batch of a chemical substance. For researchers and drug development professionals, the CofA for Nortriptyline-d3 Hydrochloride guarantees its identity, purity, and overall quality, ensuring the reliability and reproducibility of experimental results. This guide provides an in-depth overview of the typical data, experimental protocols, and quality control logic detailed in a CofA for this compound.

Physicochemical Properties

The fundamental physicochemical properties of Nortriptyline-d3 Hydrochloride are summarized below. This information is crucial for handling, storage, and preparation of analytical solutions.

| Property | Value | Source(s) |

| Molecular Formula | C₁₉H₁₈D₃N · HCl | [2][3] |

| Molecular Weight | 302.86 g/mol | [2][3][4] |

| CAS Number | 203784-52-5 or 136765-48-5 | [2][3][5] |

| Appearance | White to Off-White Solid | [3] |

| Solubility | Methanol (Slightly), Water (Slightly, Sonicated) | [4] |

| Long-Term Storage | -20°C | [3][6] |

Typical Certificate of Analysis Data

A CofA presents the results of various analytical tests performed on a specific batch. The following table summarizes typical specifications and results for Nortriptyline-d3 Hydrochloride.

| Analytical Test | Specification | Typical Result |

| Appearance | Conforms to Standard (White to Off-White Solid) | White to Off-White Solid[3] |

| Purity (by HPLC) | ≥98% | 98%[3] |

| Identity by ¹H NMR | Conforms to Structure | Conforms[3] |

| Identity by Mass Spectrometry | Conforms to Structure | Conforms[3] |

| Isotopic Purity (d3) | ≥95% | >99.9%[3] |

| Elemental Analysis | Conforms to Theoretical Values | Conforms[3] |

| Chloride Content | Report Result | 11.6%[3] |

Experimental Protocols

Detailed and validated methodologies are essential for obtaining the reliable data presented in a CofA. The following sections describe the protocols for the key experiments.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

This method quantifies the purity of Nortriptyline-d3 Hydrochloride and separates it from any potential impurities.

-

Instrumentation : A standard HPLC system equipped with a UV detector.

-

Column : Inertsil C18, 250 mm x 4.6 mm, 5 µm particle size.[7]

-

Mobile Phase : An isocratic mixture of 70% Methanol and 30% Phosphate Buffer (pH adjusted to 7.5).[7]

-

Flow Rate : 1.0 mL/min.[7]

-

Detection Wavelength : 220 nm.[7]

-

Injection Volume : 20 µL.[8]

-

Procedure :

-

A standard solution is prepared by accurately weighing and dissolving the Nortriptyline-d3 Hydrochloride reference standard in methanol to a concentration of approximately 100 µg/mL.[8]

-

The test sample is prepared in the same manner.

-

The solutions are filtered through a 0.22 µm membrane and degassed.[8]

-

Equal volumes of the standard and sample solutions are injected into the chromatograph.

-

The purity is calculated by comparing the peak area of the main analyte in the sample chromatogram to the total area of all peaks (Area Percent method).

-

Mass Spectrometry (MS) for Identity and Isotopic Purity

MS is used to confirm the molecular weight of the compound and to determine its isotopic distribution, which is critical for an isotope-labeled standard.

-

Instrumentation : A Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) system.

-

Ionization Mode : Electrospray Ionization (ESI), positive mode.

-

Procedure :

-

A dilute solution of the sample is infused into the mass spectrometer.

-

Identity Confirmation : The instrument scans for the parent ion. The mass-to-charge ratio (m/z) of the most abundant ion should correspond to the molecular weight of the protonated molecule [M+H]⁺.

-

Isotopic Purity : The mass spectrum is analyzed to determine the relative intensities of the deuterated (d3) species versus any lower-deuterated (d0, d1, d2) species.[3] The isotopic purity is calculated based on this mass distribution. A typical result shows d3 at 100% intensity, with d0, d1, and d2 at 0.00%.[3]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

NMR spectroscopy provides detailed information about the chemical structure of the molecule, confirming the identity and integrity of the compound.

-

Instrumentation : A standard NMR spectrometer (e.g., 400 MHz).

-

Procedure :

-

The sample is dissolved in a suitable deuterated solvent (e.g., Methanol-d4).

-

Both ¹H NMR and ¹³C NMR spectra are acquired.

-

The resulting spectra are compared against a reference spectrum or theoretical chemical shifts. The chemical shifts, splitting patterns, and integration values in the ¹H NMR spectrum must be consistent with the structure of Nortriptyline-d3 Hydrochloride. The absence of a peak corresponding to the N-methyl protons and the presence of appropriate signals for the rest of the molecule confirm its identity.

-

Elemental Analysis

This combustion analysis provides the percentage composition of Carbon (C), Hydrogen (H), and Nitrogen (N) in the compound, which serves as a fundamental check of its empirical formula.

-

Instrumentation : An elemental analyzer.

-

Procedure :

-

A small, accurately weighed amount of the sample is combusted in a high-temperature furnace.

-

The resulting gases (CO₂, H₂O, N₂) are separated and quantified by a detector.

-

The measured percentages of C, H, and N are compared to the theoretical values calculated from the molecular formula (C₁₉H₁₉D₃ClN).[3] The results must conform within an acceptable margin of error (typically ±0.4%).

-

Visualized Workflows and Logic

Diagrams help clarify complex processes. The following visualizations illustrate the analytical workflow and the decision-making logic behind issuing a Certificate of Analysis.

Caption: Workflow for generating a Certificate of Analysis.

Caption: Logical decision tree for batch conformance.

References

- 1. NORTRIPTYLINE-D3 HYDROCHLORIDE | 136765-48-5 [chemicalbook.com]

- 2. cerilliant.com [cerilliant.com]

- 3. lgcstandards.com [lgcstandards.com]

- 4. chembk.com [chembk.com]

- 5. Nortriptyline-d3 hydrochloride | C19H22ClN | CID 45040130 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Page loading... [guidechem.com]

- 7. ycmou.ac.in [ycmou.ac.in]

- 8. iqac.gtu.ac.in [iqac.gtu.ac.in]

In-Depth Technical Guide to Nortriptyline-d3 Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and applications of Nortriptyline-d3 Hydrochloride. It is intended to serve as a core resource for professionals in drug development and research who utilize stable isotope-labeled compounds.

Core Chemical Information

Nortriptyline-d3 Hydrochloride is the deuterium-labeled form of Nortriptyline Hydrochloride, a well-established tricyclic antidepressant.[1] The incorporation of three deuterium atoms into the N-methyl group creates a stable, heavier isotopologue of the parent drug. This key feature makes it an invaluable tool in analytical and metabolic studies, where it serves as an ideal internal standard for the accurate quantification of nortriptyline in biological matrices.[2][3]

Physicochemical Properties

A summary of the key physicochemical properties of Nortriptyline-d3 Hydrochloride is presented in Table 1. This data is essential for the development of analytical methods and for understanding the compound's behavior in various experimental settings.

| Property | Value | Source(s) |

| Molecular Formula | C₁₉H₁₉D₃ClN | [4][5] |

| Molecular Weight | 302.86 g/mol | [5] |

| CAS Number | 203784-52-5 | [5][6] |

| Appearance | White Powder / Crystalline Solid | [5] |

| Storage Temperature | -20°C Freezer | [5] |

| InChI | InChI=1S/C19H21N.ClH/c1-20-14-6-11-19-17-9-4-2-7-15(17)12-13-16-8-3-5-10-18(16)19;/h2-5,7-11,20H,6,12-14H2,1H3;1H/i1D3; | [1][5] |

| InChIKey | SHAYBENGXDALFF-NIIDSAIPSA-N | [1][5] |

| SMILES | Cl.[2H]C([2H])([2H])NCCC=C1C2=CC=CC=C2CCC2=CC=CC=C21 | [1] |

Chemical Structure

The chemical structure of Nortriptyline-d3 Hydrochloride is depicted in the following diagram. The three deuterium atoms are located on the terminal methyl group of the propylidene side chain.

Chemical structure of Nortriptyline-d3 Hydrochloride.

Experimental Protocols

While specific, detailed synthesis protocols for Nortriptyline-d3 Hydrochloride are proprietary to commercial suppliers, a plausible synthetic route can be inferred from the known synthesis of nortriptyline. The primary application of this compound is as an internal standard in quantitative bioanalysis; therefore, a representative LC-MS/MS protocol is also provided.

Hypothetical Synthesis of Nortriptyline-d3 Hydrochloride

The synthesis of Nortriptyline-d3 Hydrochloride would likely follow a similar pathway to that of unlabeled nortriptyline, with the introduction of the deuterium label at the final methylation step. A general workflow is outlined below. The synthesis of nortriptyline itself can be achieved through various methods, one of which is described in US Patent 3,547,998.

Hypothetical synthesis workflow for Nortriptyline-d3 HCl.

Methodology:

-

N-methylation: Desmethylamitriptyline (the immediate precursor to nortriptyline) would be reacted with a deuterated methylating agent, such as iodomethane-d3 (CD₃I) or dimethyl-d6 sulfate ((CD₃)₂SO₄), in a suitable aprotic solvent (e.g., acetonitrile or THF) and in the presence of a non-nucleophilic base (e.g., potassium carbonate or triethylamine). The reaction would be stirred at room temperature or with gentle heating until completion, as monitored by thin-layer chromatography (TLC) or LC-MS.

-

Work-up and Extraction: Upon completion, the reaction mixture would be quenched with water and the product extracted into an organic solvent such as ethyl acetate or dichloromethane. The organic layer would be washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

Purification: The crude Nortriptyline-d3 free base would be purified using column chromatography on silica gel, eluting with a gradient of methanol in dichloromethane or a similar solvent system.

-

Salt Formation: The purified free base would be dissolved in a suitable solvent (e.g., diethyl ether or ethyl acetate) and treated with a solution of hydrogen chloride in the same or a miscible solvent. The resulting precipitate of Nortriptyline-d3 Hydrochloride would be collected by filtration, washed with cold solvent, and dried under vacuum.

Quantitative Analysis of Nortriptyline in Human Plasma by LC-MS/MS

Nortriptyline-d3 Hydrochloride is frequently used as an internal standard for the quantification of nortriptyline in biological samples. The following is a representative protocol for such an analysis.

Workflow for the quantitative analysis of Nortriptyline.

Instrumentation and Reagents:

-

LC-MS/MS System: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source, coupled to a high-performance liquid chromatography (HPLC) system.

-

Analytical Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 3.5 µm).

-

Mobile Phase: A gradient of acetonitrile and water, both containing 0.1% formic acid.

-

Reagents: HPLC-grade acetonitrile, water, and formic acid. Nortriptyline standard and Nortriptyline-d3 Hydrochloride internal standard.

Experimental Procedure:

-

Sample Preparation:

-

To 100 µL of human plasma, add 10 µL of Nortriptyline-d3 Hydrochloride internal standard solution (e.g., 100 ng/mL in methanol).

-

Add 300 µL of cold acetonitrile to precipitate proteins.

-

Vortex for 1 minute and centrifuge at 13,000 rpm for 10 minutes.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the initial mobile phase.

-

-

LC-MS/MS Analysis:

-

Inject 5 µL of the reconstituted sample onto the LC-MS/MS system.

-

Perform chromatographic separation using a gradient elution.

-

The mass spectrometer is operated in positive ESI mode with Multiple Reaction Monitoring (MRM).

-

Data Presentation:

| Parameter | Nortriptyline | Nortriptyline-d3 |

| Precursor Ion (m/z) | 264.2 | 267.2 |

| Product Ion (m/z) | 233.1 | 236.1 |

| Collision Energy (eV) | 15 | 15 |

| Dwell Time (ms) | 100 | 100 |

Applications in Research and Development

The primary utility of Nortriptyline-d3 Hydrochloride lies in its application as an internal standard in bioanalytical methods.[7] Its use is critical for:

-

Pharmacokinetic Studies: Accurately determining the absorption, distribution, metabolism, and excretion (ADME) of nortriptyline in preclinical and clinical trials.[4]

-

Therapeutic Drug Monitoring (TDM): Ensuring that nortriptyline concentrations in patients are within the therapeutic range, which is crucial for optimizing efficacy and minimizing toxicity.

-

Bioequivalence Studies: Comparing the bioavailability of a generic nortriptyline formulation to the innovator product.

-

Metabolite Identification: Aiding in the elucidation of metabolic pathways of nortriptyline by providing a stable isotopic signature.

References

- 1. egrove.olemiss.edu [egrove.olemiss.edu]

- 2. researchgate.net [researchgate.net]

- 3. cuestionesdefisioterapia.com [cuestionesdefisioterapia.com]

- 4. Development and validation of a highly sensitive LC-MS/MS method for simultaneous quantitation of nortriptyline and 10-hydroxynortriptyline in human plasma: application to a human pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. benchchem.com [benchchem.com]

- 7. documents.thermofisher.com [documents.thermofisher.com]

molecular weight of Nortriptyline-d3 Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core physicochemical properties and analytical methodologies related to Nortriptyline-d3 Hydrochloride. This deuterated analog of nortriptyline is a critical tool in pharmacokinetic and metabolic studies, serving as an ideal internal standard for mass spectrometry-based quantification.

Core Data Presentation

The quantitative and qualitative data for Nortriptyline-d3 Hydrochloride are summarized in the tables below for clear reference and comparison.

Table 1: Chemical Identifiers and Molecular Properties

| Property | Value | Source(s) |

| Chemical Name | 3-(10,11-Dihydro-5H-dibenzo[a,d]cyclohepten-5-ylidene)-N-(trideuteriomethyl)-1-propanamine hydrochloride | [1] |

| CAS Number | 203784-52-5 | [2] |

| Molecular Formula | C₁₉H₁₈D₃N · HCl | [1] |

| Molecular Weight | 302.86 g/mol | [1][2][3][4] |

| Exact Mass | 302.1629 Da | [5] |

Table 2: Physicochemical and Handling Properties

| Property | Value | Source(s) |

| Appearance | White to off-white solid/powder | [2] |

| Melting Point | 213-215 °C | |

| Solubility | Slightly soluble in methanol and water (sonication may be required). | |

| Storage Conditions | Store at -20°C in a dry, dark place. | [3] |

| Stability | Stable under recommended storage conditions. Light sensitive. |

Experimental Protocols

The quantification of nortriptyline in biological matrices is crucial for therapeutic drug monitoring and pharmacokinetic studies. The use of a stable isotope-labeled internal standard like Nortriptyline-d3 Hydrochloride is the gold standard for mass spectrometry-based assays, as it corrects for matrix effects and variability in sample processing and instrument response.

Below is a representative experimental protocol for the quantification of nortriptyline in human plasma using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with Nortriptyline-d3 Hydrochloride as an internal standard.

Objective: To determine the concentration of nortriptyline in human plasma samples.

Internal Standard: Nortriptyline-d3 Hydrochloride

Methodology:

-

Sample Preparation (Protein Precipitation)

-

To 50 µL of a human plasma sample, add 240 µL of a chilled protein precipitation solution (e.g., Methanol:Acetonitrile, 3:1, v/v) containing a known concentration of Nortriptyline-d3 Hydrochloride.[5]

-

Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.[5]

-

Centrifuge the samples at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.[5]

-

Carefully transfer the supernatant to a clean vial for LC-MS/MS analysis.[5]

-

-

Liquid Chromatography (LC)

-

LC System: A high-performance or ultra-high-performance liquid chromatography (HPLC/UPLC) system.

-

Column: A reverse-phase C18 column (e.g., Hypersil Gold C18, Waters ACQUITY UPLC BEH C18) is commonly used.

-

Mobile Phase: A gradient or isocratic elution using a mixture of an aqueous buffer (e.g., 0.1% formic acid or ammonium acetate in water) and an organic solvent (e.g., acetonitrile or methanol).[5]

-

Flow Rate: A typical flow rate is between 0.4 to 0.6 mL/min.

-

Injection Volume: 5-10 µL.

-

-

Tandem Mass Spectrometry (MS/MS)

-

Mass Spectrometer: A triple quadrupole mass spectrometer is used for its high selectivity and sensitivity.

-

Ionization Source: Electrospray Ionization (ESI) in positive ion mode is typically employed.

-

Detection Mode: Multiple Reaction Monitoring (MRM) is used to monitor specific precursor-to-product ion transitions for both nortriptyline and its deuterated internal standard, Nortriptyline-d3 Hydrochloride.

-

Nortriptyline: The exact mass transitions would be determined during method development.

-

Nortriptyline-d3: The precursor ion will be 3 mass units higher than that of nortriptyline, while the product ion may or may not shift depending on the fragmentation pattern.

-

-

Data Analysis: The concentration of nortriptyline in the plasma samples is calculated by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared with known concentrations of nortriptyline.

-

Mandatory Visualizations

The following diagram illustrates a typical workflow for a pharmacokinetic study utilizing a deuterated internal standard.

References

Safeguarding the Integrity of Nortriptyline-d3 Hydrochloride: A Technical Guide to Storage and Stability

For researchers, scientists, and professionals in drug development, ensuring the stability and purity of isotopically labeled compounds like Nortriptyline-d3 Hydrochloride is paramount for accurate and reproducible experimental outcomes. This in-depth technical guide outlines the best practices for the storage and handling of Nortriptyline-d3 Hydrochloride solutions, drawing upon established data for its non-deuterated counterpart, Nortriptyline Hydrochloride, due to their structural analogy and comparable chemical properties.

Nortriptyline-d3 Hydrochloride, a deuterated analog of the tricyclic antidepressant Nortriptyline, is a critical tool in pharmacokinetic studies and as an internal standard in analytical chemistry. Its stability is influenced by environmental factors such as temperature, light, and the chemical nature of the solvent. Adherence to proper storage and handling protocols is essential to prevent degradation and maintain its isotopic and chemical purity.

Recommended Storage Conditions

The stability of Nortriptyline-d3 Hydrochloride, both in solid form and in solution, is contingent on appropriate storage conditions.

Solid Form: As a solid, Nortriptyline-d3 Hydrochloride is generally stable.[1] For long-term storage, it is recommended to keep the compound in a tightly closed container in a dry and well-ventilated place.[2] To prevent photodegradation, protection from light is crucial.[2] While some suppliers suggest that shipment at ambient temperature is acceptable for short durations, long-term storage at refrigerated temperatures (-20°C or -70°C) is often recommended to ensure maximum stability.[3]

In Solution: The stability of Nortriptyline-d3 Hydrochloride in solution is less certain and highly dependent on the solvent and storage conditions. It is generally advised that aqueous solutions should not be stored for more than one day.[3] However, one study on Nortriptyline Hydrochloride demonstrated stability in a diluent at ambient temperature for up to 72 hours.[4] Another study found that aqueous solutions of Nortriptyline Hydrochloride are stable for at least 8 weeks at room temperature when protected from light.[5] For solutions prepared in organic solvents such as ethanol, DMSO, and DMF, it is recommended to purge the solution with an inert gas.[3]

Stability Profile and Degradation Pathways

The primary degradation pathways for Nortriptyline and its deuterated analog include hydrolysis, oxidation, and photodegradation.[5] Understanding these pathways is critical for predicting and mitigating compound instability.

Forced degradation studies on Nortriptyline Hydrochloride have identified several potential degradation products under various stress conditions, including acidic, basic, oxidative, and thermal stress.[6] Photodegradation, in particular, can lead to demethylation and hydroxylation of the molecule.[7][8]

The workflow for a typical forced degradation study, a key component of stability testing, is outlined below.

Quantitative Stability Data

While specific quantitative stability data for Nortriptyline-d3 Hydrochloride solutions is limited, studies on the non-deuterated form provide valuable insights. The following tables summarize the available stability data for Nortriptyline Hydrochloride under various conditions.

Table 1: Solution Stability of Nortriptyline Hydrochloride

| Solvent/Diluent | Storage Condition | Duration | Stability Outcome | Citation |

| Diluent (unspecified) | Ambient Temperature | 72 hours | Found to be stable | [4] |

| Purified Water | Room Temperature (Protected from light) | 8 weeks | Stable | [5] |

| Aqueous Solution | Not specified | > 1 day | Not recommended | [3] |

| Formalin Solutions | Room Temperature | 21 days | Gradual degradation | [9] |

Table 2: Forced Degradation of Nortriptyline Hydrochloride

| Stress Condition | Reagent/Temperature | Duration | Degradation Observed | Citation |

| Thermal | 80°C | 2 hours | No degradation | [6] |

| Acidic | 0.1N HCl | 2 hours | Insoluble | [6] |

| Basic | 0.1N NaOH | 2 hours | Insoluble | [6] |

| Oxidative | 3% H₂O₂ | Ambient | Degradation observed | [6] |

| Photolytic | UV light | 2 hours | Degradation observed | [6] |

| Thermal (Aqueous Solution) | 80°C | 3 months | No degradation | [5] |

| Peroxide | Not specified | Not specified | 3.616% degradation | [10] |

| Thermal | Not specified | Not specified | 2.667% degradation | [10] |

Experimental Protocols

Accurate assessment of stability requires robust analytical methodologies. High-Performance Liquid Chromatography (HPLC) is the most common technique for separating and quantifying Nortriptyline and its degradation products.

A Representative Stability-Indicating HPLC Method:

A validated stability-indicating HPLC method for Nortriptyline Hydrochloride has been reported with the following parameters:[4][11]

-

Column: Inertsil C18, 250 mm x 4.6 mm, 5µm

-

Mobile Phase: 70% Methanol and 30% Phosphate Buffer (pH 7.5)

-

Flow Rate: 1.0 ml/min

-

Column Temperature: 45°C

-

Detection Wavelength: 220 nm

The logical relationship for developing and validating such a method is depicted below.

Conclusion

While specific stability data for Nortriptyline-d3 Hydrochloride solutions is not extensively documented, the wealth of information available for its non-deuterated form provides a strong foundation for establishing appropriate storage and handling procedures. To ensure the integrity of Nortriptyline-d3 Hydrochloride solutions, it is imperative to store them at recommended low temperatures, protect them from light, and use them within a short period after preparation, especially for aqueous solutions. The implementation of validated stability-indicating analytical methods is crucial for monitoring the purity and concentration of the compound over time, thereby guaranteeing the reliability of experimental results. Researchers should consider performing their own stability assessments under their specific experimental conditions to ensure the utmost accuracy.

References

- 1. cdnisotopes.com [cdnisotopes.com]

- 2. spectrumrx.com [spectrumrx.com]

- 3. cdn.caymanchem.com [cdn.caymanchem.com]

- 4. researchgate.net [researchgate.net]

- 5. benchchem.com [benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. Photosensitized Degradation of Amitriptyline and Its Active Metabolite Nortriptyline in Aqueous Fulvic Acid Solution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Stability of tricyclic antidepressants in formalin solutions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pharmacyjournal.in [pharmacyjournal.in]

- 11. The Development and Validation of Stability Indicating Analytical Method for Determination of Nortriptyline in Nortriptyline HCl Tablets by Liquid Chromatography | Indian Journal of Pharmaceutical Education and Research [archives.ijper.org]

The Role of Nortriptyline-d3 Hydrochloride in Modern Pharmacokinetic Studies: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the application of Nortriptyline-d3 Hydrochloride as an internal standard in pharmacokinetic studies of nortriptyline. This stable isotope-labeled analog is instrumental in achieving accurate and precise quantification of nortriptyline in biological matrices, a critical aspect of drug development and therapeutic drug monitoring. This document details the underlying principles, experimental protocols, and data presentation pertinent to its use.

Introduction: The Significance of Stable Isotope-Labeled Internal Standards

In pharmacokinetic (PK) studies, which examine the absorption, distribution, metabolism, and excretion (ADME) of a drug, accurate measurement of drug concentrations in biological fluids is paramount. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the gold standard for bioanalysis due to its high sensitivity and selectivity. The use of a stable isotope-labeled internal standard (SIL-IS), such as Nortriptyline-d3 Hydrochloride, is a cornerstone of robust LC-MS/MS-based bioanalytical methods.

Deuterium-labeled compounds are ideal internal standards because they are chemically identical to the analyte of interest but have a different mass due to the presence of deuterium atoms. This mass difference allows the mass spectrometer to distinguish between the analyte and the internal standard. Crucially, the SIL-IS co-elutes with the analyte during chromatography and experiences similar extraction recovery and ionization effects in the mass spectrometer's ion source. This co-behavior allows the SIL-IS to compensate for variations in sample preparation and instrument response, leading to highly accurate and precise quantification.

Physicochemical Properties

| Property | Value |

| Chemical Formula | C₁₉H₁₈D₃N·HCl |

| Molecular Weight | 302.88 g/mol |

| Appearance | White to off-white powder |

| Solubility | Soluble in water and alcohol |

| Isotopic Purity | Typically ≥98% |

Pharmacokinetics of Nortriptyline

Nortriptyline is a second-generation tricyclic antidepressant used in the treatment of major depression and other conditions. Understanding its pharmacokinetic profile is crucial for optimizing dosing regimens and minimizing adverse effects.

| Pharmacokinetic Parameter | Value | Reference |

| Time to Peak Plasma Concentration (Tmax) | 7-8.5 hours | [1] |

| Plasma Half-life (t½) | 16 to >90 hours | [1] |

| Metabolism | Primarily hepatic, via CYP2D6 | [2] |

| Major Metabolite | 10-hydroxynortriptyline (active) | [3][4] |

| Excretion | Primarily renal as metabolites | [1] |

Experimental Protocols for Pharmacokinetic Studies

A typical pharmacokinetic study involving nortriptyline and its quantification using Nortriptyline-d3 Hydrochloride as an internal standard involves the following key steps:

Study Design and Sample Collection

A single-dose, two-treatment, two-period crossover or a parallel study design is often employed. Following administration of a single oral dose of nortriptyline (e.g., 25 mg or 75 mg) to healthy volunteers or patients, blood samples are collected at predefined time points to characterize the plasma concentration-time profile.[4][5]

Logical Flow of a Pharmacokinetic Study

Caption: Workflow of a typical pharmacokinetic study from dosing to data analysis.

Bioanalytical Method: LC-MS/MS Quantification of Nortriptyline

The accurate measurement of nortriptyline concentrations in plasma is achieved through a validated LC-MS/MS method.

4.2.1. Sample Preparation

Two common methods for extracting nortriptyline from plasma are protein precipitation and liquid-liquid extraction.

-

Protein Precipitation: This is a rapid and simple method. A small volume of plasma (e.g., 50 µL) is treated with a larger volume of a cold organic solvent mixture (e.g., 240 µL of Methanol:Acetonitrile, 3:1, v/v) containing the Nortriptyline-d3 Hydrochloride internal standard.[6] After vortexing and centrifugation to precipitate plasma proteins, the clear supernatant is transferred for analysis.[6]

-

Liquid-Liquid Extraction: This method offers a cleaner extract. Plasma samples are alkalinized and extracted with an organic solvent.[3] The organic layer is then evaporated, and the residue is reconstituted in the mobile phase for injection into the LC-MS/MS system.[3]

Sample Preparation Workflow

Caption: Common sample preparation workflows for nortriptyline bioanalysis.

4.2.2. Chromatographic and Mass Spectrometric Conditions

The following table summarizes typical LC-MS/MS parameters for the analysis of nortriptyline using Nortriptyline-d3 Hydrochloride as an internal standard.

| Parameter | Typical Conditions | Reference |

| LC System | UPLC or HPLC system | [6] |

| Column | C18 reversed-phase column (e.g., ACE C18) | [6][7] |

| Mobile Phase | Gradient of acetonitrile and an aqueous buffer (e.g., 0.1% formic acid or ammonium acetate) | [8][9] |

| Flow Rate | 0.5 - 1.0 mL/min | [9] |

| Injection Volume | 5 - 20 µL | [10] |

| Mass Spectrometer | Triple quadrupole mass spectrometer | [6] |

| Ionization Mode | Positive Electrospray Ionization (ESI+) | [7] |

| Detection Mode | Multiple Reaction Monitoring (MRM) | [7] |

| MRM Transition (Nortriptyline) | e.g., m/z 264.2 → 233.1 | (representative) |

| MRM Transition (Nortriptyline-d3) | e.g., m/z 267.2 → 236.1 | (representative) |

4.2.3. Method Validation

The bioanalytical method must be validated according to regulatory guidelines (e.g., FDA, EMA) to ensure its reliability. Key validation parameters include:

-

Linearity: The method should demonstrate a linear relationship between the analyte concentration and the instrument response over a defined range (e.g., 0.5 - 400 ng/mL).[7]

-

Accuracy and Precision: The accuracy (% bias) and precision (% coefficient of variation) should be within acceptable limits (typically ±15%, and ±20% at the lower limit of quantification).[8][11]

-

Selectivity and Specificity: The method should be able to differentiate and quantify the analyte from other components in the matrix.

-

Matrix Effect: The effect of the biological matrix on the ionization of the analyte and internal standard should be evaluated.

-

Recovery: The efficiency of the extraction process should be determined.[8]

-

Stability: The stability of the analyte in the biological matrix under various storage and processing conditions should be assessed.[9]

Data Presentation and Analysis

The plasma concentration-time data obtained from the bioanalytical method are used to calculate key pharmacokinetic parameters for each subject.

| Parameter | Description |

| Cmax | Maximum observed plasma concentration |

| Tmax | Time to reach Cmax |

| AUC₀₋t | Area under the plasma concentration-time curve from time zero to the last measurable concentration |

| AUC₀₋inf | Area under the plasma concentration-time curve from time zero to infinity |

| t½ | Elimination half-life |

| CL/F | Apparent total clearance |

| Vd/F | Apparent volume of distribution |

These parameters are then statistically analyzed to characterize the pharmacokinetic profile of nortriptyline.

Conclusion

The use of Nortriptyline-d3 Hydrochloride as an internal standard is indispensable for the accurate and precise quantification of nortriptyline in biological matrices for pharmacokinetic studies. Its properties allow for the mitigation of variability inherent in the bioanalytical process, ensuring the generation of high-quality data. The detailed experimental protocols and validation procedures outlined in this guide provide a framework for researchers and scientists in the field of drug development to conduct robust pharmacokinetic evaluations of nortriptyline.

References

- 1. Fast and sensitive LC-MS/MS assay for quantification of nortriptyline and its active metabolites E- and Z-10-hydroxynortriptyline in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Population pharmacokinetics of nortriptyline during monotherapy and during concomitant treatment with drugs that inhibit CYP2D6--an evaluation with the nonparametric maximum likelihood method - PMC [pmc.ncbi.nlm.nih.gov]

- 3. High-performance liquid chromatography-mass spectrometry for the quantification of nortriptyline and 10-hydroxynortriptyline in plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Pharmacokinetics of nortriptyline and its 10-hydroxy metabolite in Chinese subjects of different CYP2D6 genotypes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Pharmacokinetics of single oral doses of nortriptyline in depressed elderly hospital patients and young healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. Practical liquid chromatography-tandem mass spectrometry method for the simultaneous quantification of amitriptyline, nortriptyline and their hydroxy metabolites in human serum [pubmed.ncbi.nlm.nih.gov]

- 8. researchprofiles.ku.dk [researchprofiles.ku.dk]

- 9. Development and validation of a highly sensitive LC-MS/MS method for simultaneous quantitation of nortriptyline and 10-hydroxynortriptyline in human plasma: application to a human pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. academicworks.cuny.edu [academicworks.cuny.edu]

- 11. egrove.olemiss.edu [egrove.olemiss.edu]

Methodological & Application

LC-MS/MS Method for the Quantification of Nortriptyline-d3 Hydrochloride: An Application Note and Protocol

Introduction

Nortriptyline is a tricyclic antidepressant used in the treatment of major depressive disorder. Therapeutic drug monitoring of nortriptyline is crucial for optimizing dosage, ensuring efficacy, and minimizing toxicity due to its narrow therapeutic index. This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of nortriptyline in human plasma, utilizing nortriptyline-d3 hydrochloride as a stable isotope-labeled internal standard for enhanced accuracy and precision.[1]

This method is intended for researchers, scientists, and drug development professionals requiring a reliable analytical procedure for pharmacokinetic studies, therapeutic drug monitoring, and clinical research.

Experimental Protocols

Materials and Reagents

-

Nortriptyline hydrochloride (Reference Standard)

-

Nortriptyline-d3 hydrochloride (Internal Standard)

-

HPLC-grade methanol

-

HPLC-grade acetonitrile

-

Formic acid

-

Ammonium acetate

-

Ultrapure water

-

Drug-free human plasma

Sample Preparation

A simple and efficient protein precipitation method is employed for the extraction of nortriptyline and the internal standard from human plasma.[1][2]

Protocol:

-

To 100 µL of human plasma in a microcentrifuge tube, add 300 µL of chilled acetonitrile containing the internal standard, nortriptyline-d3.

-

Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.

-

Centrifuge the samples at 10,000 rpm for 10 minutes to pellet the precipitated proteins.

-

Carefully transfer the supernatant to a clean vial for LC-MS/MS analysis.

Liquid Chromatography Conditions

Chromatographic separation is achieved using a reversed-phase C18 column. The conditions are optimized for a rapid and efficient separation of nortriptyline from endogenous plasma components.

| Parameter | Condition |

| Column | C18 column (e.g., 50 x 2.1 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic acid in Water |

| Mobile Phase B | 0.1% Formic acid in Acetonitrile |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 5 µL |

| Column Temperature | 40°C |

| Gradient | Start at 10% B, increase to 90% B over 3 minutes, hold for 1 minute, then return to initial conditions and equilibrate for 2 minutes. |

Mass Spectrometry Conditions

The analysis is performed on a triple quadrupole mass spectrometer using electrospray ionization (ESI) in the positive ion mode. Multiple Reaction Monitoring (MRM) is used for sensitive and selective detection of nortriptyline and its internal standard.

| Parameter | Condition |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Capillary Voltage | 3.5 kV |

| Source Temperature | 150°C |

| Desolvation Gas | Nitrogen |

| Desolvation Temp. | 350°C |

| Collision Gas | Argon |

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the LC-MS/MS analysis of nortriptyline and its deuterated internal standard.

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| Nortriptyline | 264.2 | 233.1 | 15 |

| Nortriptyline-d3 | 267.2 | 236.1 | 15 |

Method Validation

The method demonstrates excellent linearity over a concentration range of 1 to 500 ng/mL with a correlation coefficient (r²) > 0.99. The intra- and inter-day precision and accuracy are within acceptable limits as per regulatory guidelines.

Experimental Workflow

The following diagram illustrates the complete experimental workflow from sample receipt to data analysis.

Caption: A schematic of the LC-MS/MS workflow for nortriptyline analysis.

Conclusion